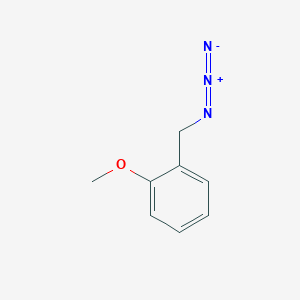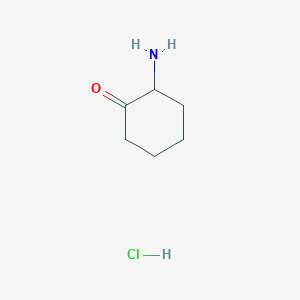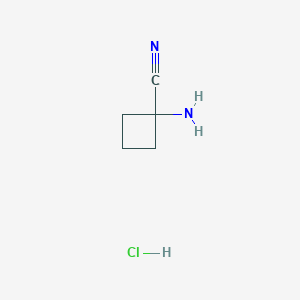![molecular formula C11H11Cl2N B1279584 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 66504-40-3](/img/structure/B1279584.png)
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexanes, which are nitrogen-containing heterocycles. These structures are significant due to their presence in various biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexanes has been approached through various methods. A key strategy involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, which has been shown to yield these compounds in up to 94% . Another method includes a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water, which is noted for its eco-friendliness and high yields . Additionally, the synthesis of 2-azabicyclo[2.1.1]hexanes, which share a similar structural motif, has been achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride using a photochemical method followed by several transformation steps .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexanes is characterized by a three-membered ring fused to a five-membered ring containing a nitrogen atom. The synthesis of these compounds often involves strategies that allow for the control of stereochemistry, which is crucial for their potential biological activity . The stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons, for example, is achieved by suppressing competitive oxygen neighboring group participation .
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexanes can undergo various chemical reactions due to their reactive nature. For instance, they can react with nucleophiles to give azetidin-2-ones, which serve as building blocks for carbapenem nuclei . The reactivity of the C–H bond toward insertion increases with different substituents, which can be exploited to synthesize optically active derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexanes are influenced by their unique bicyclic structure and the substituents attached to the rings. These compounds can be synthesized with different functional groups, such as hydroxy, carboxylic, or amino derivatives, which will affect their solubility, reactivity, and potential biological activity . The presence of the nitrogen atom within the ring system also contributes to their basicity and ability to participate in hydrogen bonding, which can be important for their interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
One example of research involving a similar compound, bicyclo[3.1.0]hexanes, is in the field of organic chemistry . The study titled “Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters” discusses the development of a general catalytic method for the direct and stereoselective construction of cyclopropanes . The method involves an intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylenegroup of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst . This reaction has been successfully realized to an asymmetric transformation, providing an attractive approach for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing two crucial vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity .
-
Organic Chemistry
- A study titled “Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters” discusses the development of a general catalytic method for the direct and stereoselective construction of cyclopropanes . This method involves an intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylenegroup of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst . This reaction has been successfully realized to an asymmetric transformation, providing an attractive approach for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing two crucial vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity .
-
Chemical Science
- A research titled “Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes” reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
-
Gold-Catalyzed Synthesis
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNRYCSBFHEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



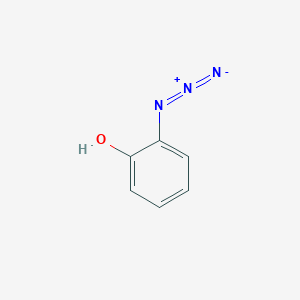
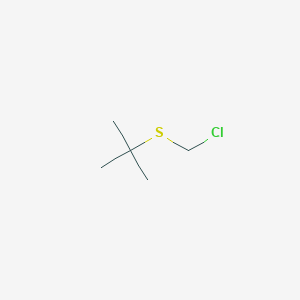
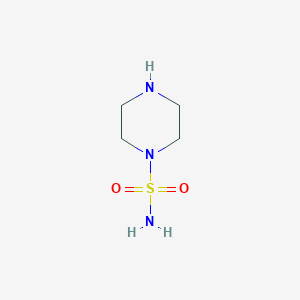
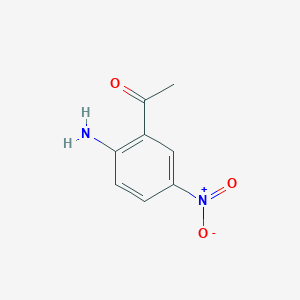
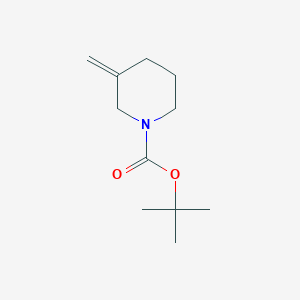
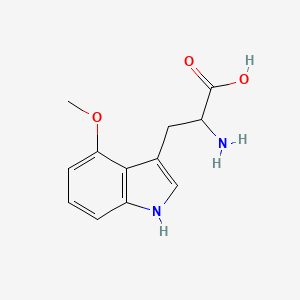
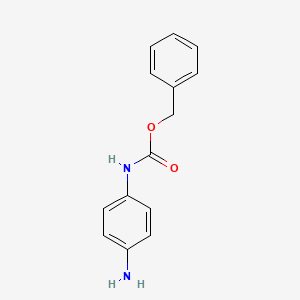
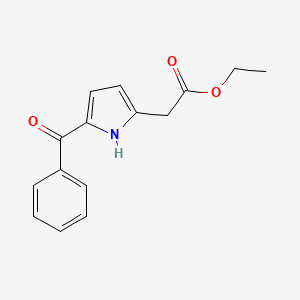
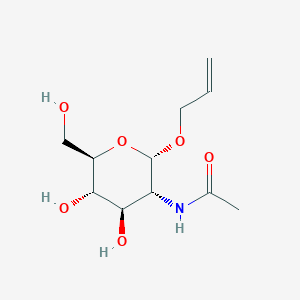
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
